molecular formula C24H18N2O4S2 B5169381 3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5169381
M. Wt: 462.5 g/mol
InChI Key: OVPFALNZCVBPEW-HMAPJEAMSA-N
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Description

3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has exhibited promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including tyrosinase, aldose reductase, and cyclooxygenase-2. It has also been reported to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has exhibited various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of glucose, triglycerides, and cholesterol in diabetic rats. It has also been reported to inhibit the growth of cancer cells and reduce the levels of inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of various enzymes and proteins. However, the limitations include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For 3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. It also holds potential for the development of novel drugs and drug delivery systems.

Synthesis Methods

The synthesis of 3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been reported using various methods. One of the methods involves the reaction of 2-(4-nitrobenzyloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid to form the intermediate thiazolidinone. The intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also shown promising results in the treatment of diabetes and Alzheimer's disease.

properties

IUPAC Name

(5Z)-3-benzyl-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c27-23-22(32-24(31)25(23)15-17-6-2-1-3-7-17)14-19-8-4-5-9-21(19)30-16-18-10-12-20(13-11-18)26(28)29/h1-14H,15-16H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPFALNZCVBPEW-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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